molecular formula C7H11ClO3 B1527299 Methyl 2-chloro-2-(oxolan-3-yl)acetate CAS No. 1248819-31-9

Methyl 2-chloro-2-(oxolan-3-yl)acetate

Cat. No. B1527299
M. Wt: 178.61 g/mol
InChI Key: DAZNCURYSGXYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-chloro-2-(oxolan-3-yl)acetate” is a synthetic organic compound with the molecular formula C7H11ClO3 . It has a molecular weight of 178.61 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-chloro-2-(oxolan-3-yl)acetate” consists of a methyl group (CH3), a chloro group (Cl), an oxolan-3-yl group (C4H7O), and an acetate group (C2H3O2) .

Scientific Research Applications

    Field

    Medicinal Chemistry

    • Application : This compound could potentially be used in the development of new antidiabetic drugs .
    • Method : The compound could be used in metabolic and degradation experiments, which could include chromatographic methods and radioactive labeling of the drugs .
    • Results : The data from these experiments can be helpful for deriving safe levels of degradation impurities and improving the quality of respective pharmaceutical products .

    Field

    Organic Chemistry

    • Application : Compounds similar to “Methyl 2-chloro-2-(oxolan-3-yl)acetate” are used in the synthesis of quinoline ring systems .
    • Method : The synthetic routes of these compounds often involve the use of Vilsmeier reagent (DMF + POCl 3 or PCl 5) upon heating .
    • Results : These compounds are considered as reactive synthons in organic synthesis .

properties

IUPAC Name

methyl 2-chloro-2-(oxolan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c1-10-7(9)6(8)5-2-3-11-4-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZNCURYSGXYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCOC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-2-(oxolan-3-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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